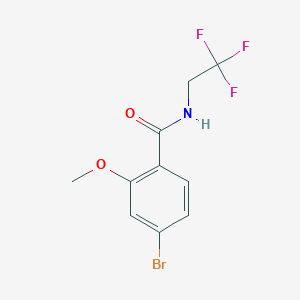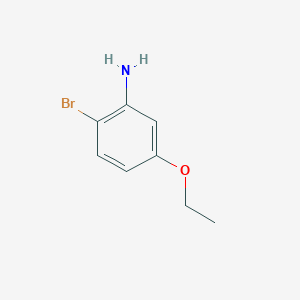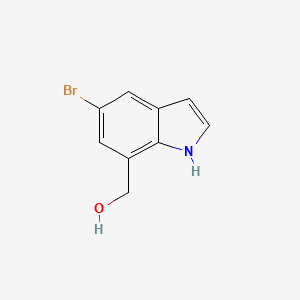
(5-Bromo-1H-indol-7-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-1H-indol-7-YL)methanol: is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is a derivative of indole, a bicyclic aromatic heterocycle, and features a bromine atom at the 5-position and a hydroxymethyl group at the 7-position of the indole ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1H-indol-7-YL)methanol typically involves the bromination of indole followed by the introduction of the hydroxymethyl group. One common method includes:
Bromination: Indole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane to introduce the bromine atom at the 5-position.
Hydroxymethylation: The brominated indole is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the 7-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5-Bromo-1H-indol-7-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of 5-bromo-1H-indole-7-carboxylic acid.
Reduction: Formation of 5-bromo-1H-indole-7-methanol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel pharmaceuticals and agrochemicals .
Biology:
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties .
Industry:
Mecanismo De Acción
The mechanism of action of (5-Bromo-1H-indol-7-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
(5-Bromo-7-methyl-1H-indol-4-yl)methanol: Similar structure but with a methyl group at the 7-position instead of a hydroxymethyl group.
5-Bromo-1H-indole-7-carboxylic acid: Similar structure but with a carboxylic acid group at the 7-position instead of a hydroxymethyl group.
Uniqueness:
Propiedades
Fórmula molecular |
C9H8BrNO |
|---|---|
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
(5-bromo-1H-indol-7-yl)methanol |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-6-1-2-11-9(6)7(4-8)5-12/h1-4,11-12H,5H2 |
Clave InChI |
FDOAVAZXCCDZLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C(C=C(C=C21)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


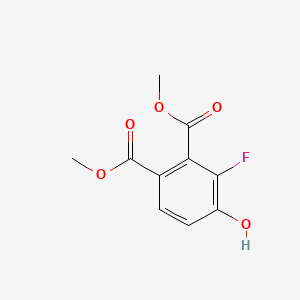

![Tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B13913261.png)
![Tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate](/img/structure/B13913267.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13913276.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate](/img/structure/B13913279.png)
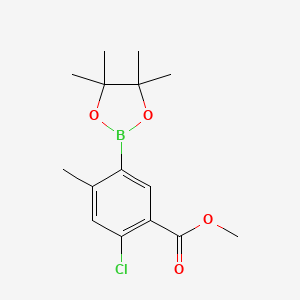
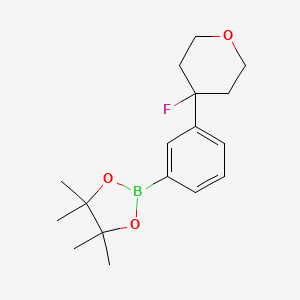
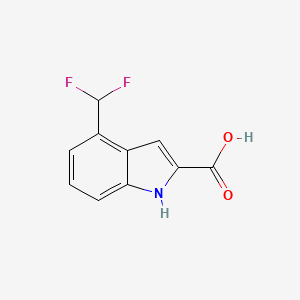

![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
